
2-(4-Bromophenyl)-2H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェニル)-2H-イソインドールは、イソインドール類に属する有機化合物です。イソインドールは、ベンゼン環とピロール環が融合した環系を持つ複素環化合物です。フェニル環にブロム原子が存在するため、この化合物は様々な化学的および生物学的な用途において特に注目されています。
2. 製法
合成経路と反応条件: 2-(4-ブロモフェニル)-2H-イソインドールの合成は、通常、適切な前駆体の環化反応を伴います。一般的な方法の1つは、4-ブロモベンズアルデヒドとアニリン誘導体を酸性条件下で反応させて対応するシッフ塩基を生成し、続いてポリリン酸やオキシ塩化リンなどの適切な環化剤を使用して環化させる方法です。
工業的製造方法: 工業的な設定では、2-(4-ブロモフェニル)-2H-イソインドールの製造は、温度、溶媒、反応時間などの反応条件を最適化することで、より高い収率と純度を実現できます。連続フロー反応器や自動合成プラットフォームを使用して、合成プロセスの効率と再現性を向上させることができます。
反応の種類:
酸化: 2-(4-ブロモフェニル)-2H-イソインドールは、酸化反応を起こして様々な酸化誘導体を生成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この化合物の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたイソインドール誘導体の生成につながります。
置換: フェニル環上のブロム原子は、求核置換反応によって他の官能基に置換することができます。この目的には、ナトリウムメトキシドやカリウム tert-ブトキシドなどの試薬を使用できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物:
酸化: 酸化されたイソインドール誘導体。
還元: 還元されたイソインドール誘導体。
置換: 置換されたフェニルイソインドール誘導体。
4. 科学研究における用途
2-(4-ブロモフェニル)-2H-イソインドールは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子や複素環化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性を有しているため、研究されています。
医学: 様々な疾患の治療薬としての可能性を探る研究が進められています。
工業: その独特の化学的性質により、ポリマーや染料などの新素材の開発に用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2H-isoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the corresponding Schiff base, followed by cyclization using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted phenyl isoindole derivatives.
科学的研究の応用
2-(4-Bromophenyl)-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
2-(4-ブロモフェニル)-2H-イソインドールの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は酵素や受容体に結合してその活性を調節し、様々な生物学的効果を引き起こす可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん作用を発揮する可能性があります。正確な分子標的と経路は、現在も調査中です。
類似化合物:
2-(4-ブロモフェニル)チアゾール: 抗菌性や抗がん性などの潜在的な生物活性を持つ、もう1つのブロム置換複素環化合物です。
4-ブロモフェニル酢酸: 様々な化学用途を持つ、ブロム置換フェニル酢酸誘導体です。
独自性: 2-(4-ブロモフェニル)-2H-イソインドールは、イソインドールコア構造を持つため、独特の化学的および生物学的性質を有しています。様々な化学反応を起こす能力と、潜在的な生物活性により、研究や工業的な用途において貴重な化合物となっています。
類似化合物との比較
2-(4-Bromophenyl)thiazole: Another bromine-substituted heterocyclic compound with potential antimicrobial and anticancer activities.
4-Bromophenylacetic acid: A bromine-substituted phenylacetic acid derivative with various chemical applications.
Uniqueness: 2-(4-Bromophenyl)-2H-isoindole is unique due to its isoindole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
116161-44-5 |
|---|---|
分子式 |
C14H10BrN |
分子量 |
272.14 g/mol |
IUPAC名 |
2-(4-bromophenyl)isoindole |
InChI |
InChI=1S/C14H10BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-10H |
InChIキー |
WGMFZRPPVMTRNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN(C=C2C=C1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)
![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)
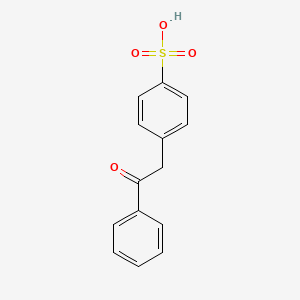

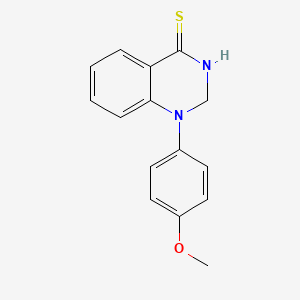
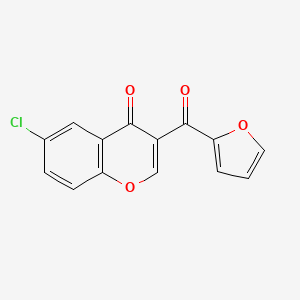
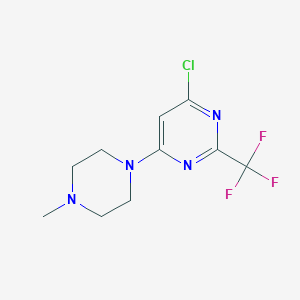

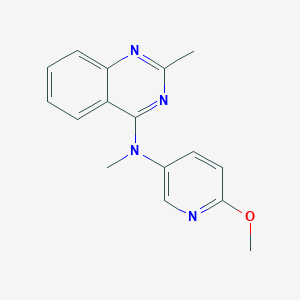
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)
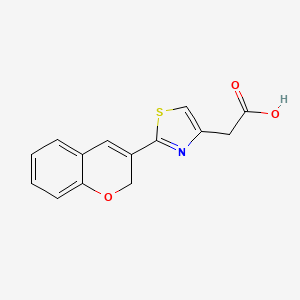
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

